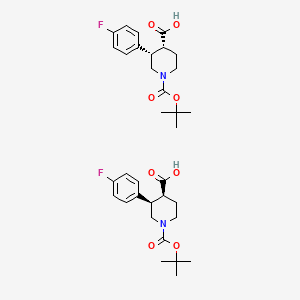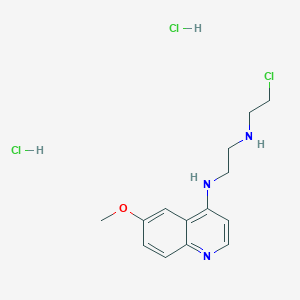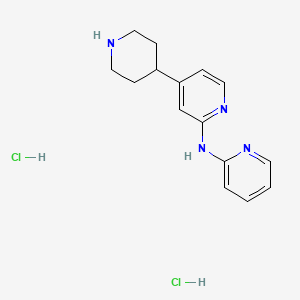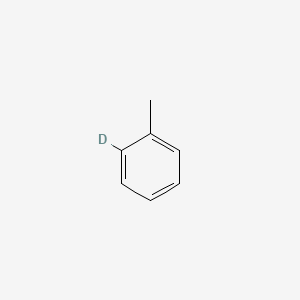![molecular formula C40H60O4Si B15126159 17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one is a complex organic compound characterized by its unique structure, which includes multiple rings and a silicon-based linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one typically involves multiple steps, starting from simpler steroidal precursors. The key step involves the introduction of the dimethylsilanediyl group, which is achieved through a series of reactions including silylation and oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the silicon-oxygen bonds.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure consistency and purity. The scalability of the synthesis process is crucial for its application in various industries.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds present in the structure.
Reduction: Reduction reactions can be used to modify the functional groups attached to the steroidal rings.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents and organometallic compounds are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicine, the compound’s potential therapeutic effects are of interest, particularly in the development of new drugs targeting specific pathways.
Industry: In industry, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon-oxygen linkage may play a role in modulating the compound’s activity, potentially enhancing its binding affinity or stability. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Androst-4-en-3-one derivatives: These compounds share a similar steroidal backbone but lack the silicon-based linkage.
Dimethylsilanediyl derivatives: Compounds with similar silicon-oxygen linkages but different organic frameworks.
Uniqueness: The uniqueness of 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one lies in its combination of a steroidal structure with a silicon-based linkage, which imparts distinct chemical and physical properties. This combination is relatively rare and offers unique opportunities for research and application.
Propiedades
Fórmula molecular |
C40H60O4Si |
|---|---|
Peso molecular |
633.0 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-17-[[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy-dimethylsilyl]oxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H60O4Si/c1-37-19-15-27(41)23-25(37)7-9-29-31-11-13-35(39(31,3)21-17-33(29)37)43-45(5,6)44-36-14-12-32-30-10-8-26-24-28(42)16-20-38(26,2)34(30)18-22-40(32,36)4/h23-24,29-36H,7-22H2,1-6H3/t29-,30-,31-,32-,33-,34-,35?,36?,37-,38-,39-,40-/m0/s1 |
Clave InChI |
FKAPETDRFJWMCD-CJIHQSFNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O[Si](C)(C)OC4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CCC7=CC(=O)CC[C@]67C)C)CCC8=CC(=O)CC[C@]38C |
SMILES canónico |
CC12CCC3C(C1CCC2O[Si](C)(C)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)



![[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid](/img/structure/B15126133.png)
![Ethyl 7-(5-iodothiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15126134.png)
![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B15126137.png)

![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)
![N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15126152.png)

